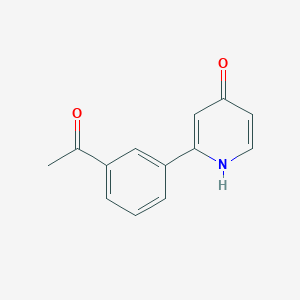
2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine (2-CFHP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, which means it contains two or more different elements in its ring structure. 2-CFHP has a unique chemical structure, which makes it an attractive target for research and development.
科学的研究の応用
2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of various organic compounds, such as polymers and pharmaceuticals. It has also been used in the synthesis of organic semiconductors, which are used in various electronic devices. Additionally, 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been studied for its potential applications in drug delivery systems, as it has been found to be capable of carrying drugs across cell membranes.
作用機序
2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has a unique chemical structure, which allows it to interact with various proteins and enzymes in the body. Its mechanism of action is not fully understood, but it has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been found to interact with the enzyme thymidylate synthase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been studied for its potential effects on various biochemical and physiological processes. It has been found to be capable of inhibiting the enzyme thymidylate synthase, which may lead to decreased levels of DNA and RNA synthesis. Additionally, 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been found to inhibit the enzyme cytochrome P450, which may lead to decreased levels of drug metabolism. It has also been found to increase the levels of certain hormones, such as cortisol, which may lead to increased stress levels.
実験室実験の利点と制限
2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is soluble in a variety of organic solvents, which makes it easy to work with in the laboratory. However, 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% can be toxic if ingested, and it has been found to be a potential carcinogen. Therefore, it is important to take proper safety precautions when working with this compound in the laboratory.
将来の方向性
2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has a unique chemical structure, which makes it a promising target for further research and development. Possible future directions for research include exploring its potential applications in drug delivery systems, studying its effects on various biochemical and physiological processes, and investigating its potential toxicity. Additionally, further research could be done to determine the exact mechanism of action of 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%, as well as to identify new ways of synthesizing it.
合成法
2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% can be synthesized through a variety of methods. The most commonly used method is a reaction between 2-fluoro-5-cyanophenylacetic acid and 4-hydroxy-2-pyridine. This reaction produces an intermediate which can then be further processed to yield 2-(5-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%. Other methods of synthesis include the reaction between 2-fluoro-5-cyano-2-methylphenylacetic acid and 4-hydroxy-2-pyridine, as well as the reaction between 2-fluoro-5-cyano-2-methylphenylacetic acid and 4-hydroxy-2-pyridine-3-carboxylic acid.
特性
IUPAC Name |
4-fluoro-3-(4-oxo-1H-pyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-11-2-1-8(7-14)5-10(11)12-6-9(16)3-4-15-12/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEADEKMBXZXZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=O)C=CN2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692532 |
Source


|
| Record name | 4-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-10-0 |
Source


|
| Record name | 4-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














